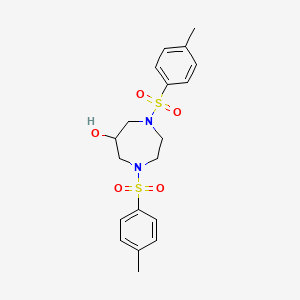

1,4-Ditosyl-1,4-diazepan-6-ol

Cat. No. B2485987

M. Wt: 424.53

InChI Key: SCXJSBCHAPZLKP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06908916B2

Procedure details

Tertrapropylammonium perruthenate (0.75 gm, 0.05 equiv) was added to a stirred suspension of 1,4-bis-(toluene-4-sulfonyl)-[1,4]diazepan-6-ol (13 gm, 30.7 mmoles, Saari et al., J. Org. Chem., 1971, 36, 1711), N-methylmorpholine N-oxide (5.38 gm, 1.5 equiv) and crushed 4 A molecular sieves (20 gm) in dry DCM (100 mL). After 1.5 hr, this was poured onto a short column of silica gel and eluted with a mixture of 10% EtOAc in DCM to give 1,4-bis-(toluene-4-sulfonyl)-[1,4]diazepan-6-one (8.9 gm, 60%) as a white solid: 1H NMR (CDCl3) δ 2.44 (s, 6H), 3.71 (s, 4H), 3.91 (s, 4H), 7.32 (d, 4H, J=8.1 Hz), 7.65 (d, 4H, J=8.1 Hz). A solution of this ketone (8.9 gm, 21.1 mmole) in dry DCM was cooled in an acetone/dry ice bath and DAST (8.4 mL, 3 equiv) was added over 5 min. The reaction was allowed to warm to RT and, after 20 hr, it was cooled in an ice bath and water was added dropwise to decompose the excess reagent. The pH of the aqueous phase was adjusted to 10 with aq. NaOH solution and additional DCM (300 mL) was added. The organic phase was separated, dried (Na2SO4) and the solvent removed. The residue was crystallized from acetone/water to give 6,6-difluoro-1,4-bis-(toluene-4-sulfonyl)-[1,4]diazepane (6.47 gm, 69%) as fluffy white crystals: 1H NMR (CDCl3) δ 2.44 (s, 6H), 3.41 (s, 4H), 3.68 (t, 4H, J=12.3 Hz), 7.33 (d, 4H, J=8.0 Hz), 7.64 (d, 4H, J=8.0 Hz). A solution of the difluoride (3.41 gm, 7.75 mmole) and phenol (2.9 gm, 4 equiv) in a 30% solution of HBr in HOAc (50 mL) was heated at 60° C. for 6 hr. The reaction was concentrated and the residue was suspended in ethanol to deposit the bis-HBr salt of 6,6-difluoro-[1,4]diazepane as a tan solid (1.82 gm, 79%). This salt (600 mg, 2.04 mmole) was suspended in MeOH (10 mL) and aq. NaOH (0.41 mL, 10 N, 2 equiv) was added with stirring. The resulting solution was eluted through a Varian Mega Bond Elut SCX cartridge followed by 10 mL of MeOH. 6,6-Difluoro-[1,4]diazepane was eluted off the SCX cartridge with 50 mL of 2 N solution of NH3 in MeOH. Removal of the solvents left it as an oil (211 mg, 76%): 1H NMR (CDCl3) δ 2.93 (s, 4H), 3.21 (t, 4H, J=13.9 Hz).

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH3:28])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:16][CH:15]([OH:17])[CH2:14][N:13]([S:18]([C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=3)(=[O:20])=[O:19])[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O>[C:24]1([CH3:27])[CH:25]=[CH:26][C:21]([S:18]([N:13]2[CH2:14][C:15](=[O:17])[CH2:16][N:10]([S:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:28])=[CH:2][CH:3]=3)(=[O:9])=[O:8])[CH2:11][CH2:12]2)(=[O:19])=[O:20])=[CH:22][CH:23]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CC(C1)O)S(=O)(=O)C1=CC=C(C=C1)C)C

|

|

Name

|

|

|

Quantity

|

5.38 g

|

|

Type

|

reactant

|

|

Smiles

|

C[N+]1(CCOCC1)[O-]

|

|

Name

|

|

|

Quantity

|

0.75 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ru](=O)(=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

this was poured onto a short column of silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with a mixture of 10% EtOAc in DCM

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CC(C1)=O)S(=O)(=O)C1=CC=C(C=C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.9 g | |

| YIELD: PERCENTYIELD | 60% | |

| YIELD: CALCULATEDPERCENTYIELD | 68.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |